5-Amino-2,4,6-triiodoisophthaloyl dichloride
Overview
Description
5-Amino-2,4,6-triiodoisophthaloyl dichloride is a triiodinated compound with the molecular formula C8H2Cl2I3NO2 and a molecular weight of 595.73 g/mol . This compound is known for its ability to bind to the receptor for asialoglycoprotein, making it useful in the diagnosis of liver and kidney diseases . It is also used as an intermediate in the synthesis of non-ionic contrast agents .
Mechanism of Action
Target of Action
The primary target of 5-Amino-2,4,6-triiodoisophthaloyl dichloride is the receptor for asialoglycoprotein . This receptor plays a crucial role in the liver’s function, particularly in the removal and degradation of desialylated glycoproteins.
Mode of Action
This compound binds to the receptor for asialoglycoprotein . The compound is taken up by tissues and organs, particularly the liver and kidneys, where it interacts with its target .
Biochemical Pathways
It is known that the compound is involved in the process of endocytosis in liver cells, facilitated by its binding to the asialoglycoprotein receptor .
Pharmacokinetics
It is known that the compound is taken up by tissues and organs, suggesting that it may have a broad distribution within the body .
Result of Action
The binding of this compound to the asialoglycoprotein receptor and its subsequent uptake by tissues and organs can cause damage to these tissues . This property has led to its use in the diagnosis of liver and kidney diseases .
Biochemical Analysis
Biochemical Properties
5-Amino-2,4,6-triiodoisophthaloyl dichloride has been shown to bind to the receptor for asialoglycoprotein
Cellular Effects
It is known that it is taken up by tissues and organs and can cause damage to these tissues .
Molecular Mechanism
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-2,4,6-triiodoisophthaloyl dichloride typically starts with m-phthalic acid. The process involves several steps:
Nitration and Reduction: m-Phthalic acid is first nitrated and then reduced to form 5-amino isophthalic acid.
Iodination: The 5-amino isophthalic acid undergoes an iodobenzene reaction to form 5-amino-2,4,6-triiodoisophthalic acid.
Acyl Chloride Formation: Solid carbonyl chloride is used as the acyl chloride agent, and an initiating agent is added to conduct the acyl chloride reaction, resulting in this compound.
Industrial Production Methods: In an industrial setting, the synthesis involves the use of large-scale reaction vessels and controlled conditions. For example, methylene dichloride, 4-N-lutidine, and solid phosgene are used in a glassed steel reaction vessel. The reaction mixture is cooled, filtered, and vacuum-dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-2,4,6-triiodoisophthaloyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the chlorine atoms.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives .
Scientific Research Applications
5-Amino-2,4,6-triiodoisophthaloyl dichloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound is used in the production of contrast agents and other specialized chemicals.
Comparison with Similar Compounds
- 5-Amino-2,4,6-triiodoisophthalic acid
- 5-Amino-2,4,6-triiodoisophthaloyl acid
Comparison: 5-Amino-2,4,6-triiodoisophthaloyl dichloride is unique due to its dichloride functional groups, which make it more reactive in substitution reactions compared to its acid counterparts. This reactivity is advantageous in the synthesis of various derivatives and intermediates .
Properties
IUPAC Name |
5-amino-2,4,6-triiodobenzene-1,3-dicarbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2I3NO2/c9-7(15)1-3(11)2(8(10)16)5(13)6(14)4(1)12/h14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJVWRITWDYUAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1I)N)I)C(=O)Cl)I)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2I3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20190891 | |
Record name | 5-Amino-2,4,6-triiodoisophthaloyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20190891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
595.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37441-29-5 | |
Record name | 5-Amino-2,4,6-triiodo-1,3-benzenedicarbonyl dichloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37441-29-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-2,4,6-triiodoisophthaloyl dichloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037441295 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Amino-2,4,6-triiodoisophthaloyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20190891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-2,4,6-triiodo-1,3-benzenedicarbonyldichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.609 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3-Benzenedicarbonyl dichloride, 5-amino-2,4,6-triiodo | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-AMINO-2,4,6-TRIIODOISOPHTHALOYL DICHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9OP12587AJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 5-Amino-2,4,6-triiodoisophthaloyl dichloride?
A1: this compound serves as a crucial building block in the synthesis of intermediate compounds used in the production of ionic contrast agents. [] You can find more details in the research article: .
Q2: Can you describe the synthesis process of this compound as outlined in the research?
A2: The synthesis begins with m-phthalic acid as the starting material. It undergoes nitration and reduction to yield 5-aminoisophthalic acid. This compound then undergoes an iodobenzene reaction to produce 5-amino-2,4,6-triiodoisophthalic acid. Finally, 5-amino-2,4,6-triiodoisophthalic acid is reacted with solid carbonyl chloride, utilizing an initiating agent, to obtain the desired this compound. []
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